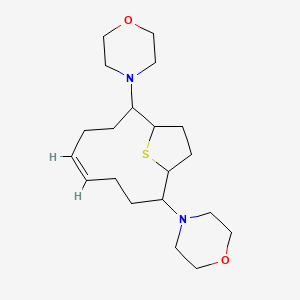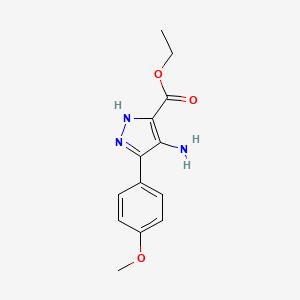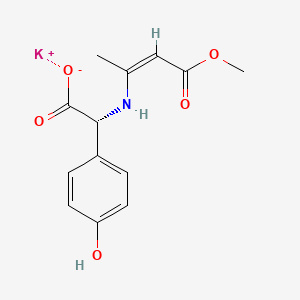
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an amino group, and a hydroxyphenylacetate moiety. Its chemical properties make it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Group: This step involves the reaction of an appropriate alkene with ethyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The next step involves the addition of an amino group to the intermediate product. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Formation of the Hydroxyphenylacetate Moiety: The final step involves the coupling of the intermediate product with a hydroxyphenylacetate derivative. This can be achieved through a condensation reaction in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the ethoxycarbonyl group can yield alcohol derivatives.
科学研究应用
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate cellular signaling pathways by interacting with receptors and other proteins.
相似化合物的比较
Similar Compounds
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate: Unique due to its specific combination of functional groups.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-phenylacetate: Lacks the hydroxy group, resulting in different chemical properties.
Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxybenzylacetate: Contains a benzyl group instead of a phenyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
68779-00-0 |
|---|---|
分子式 |
C13H14KNO5 |
分子量 |
303.35 g/mol |
IUPAC 名称 |
potassium;(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1 |
InChI 键 |
HFDVONAPNRXRSV-HAPRMPPKSA-M |
手性 SMILES |
C/C(=C/C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
规范 SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


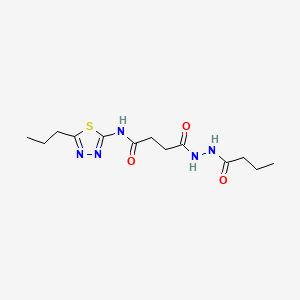
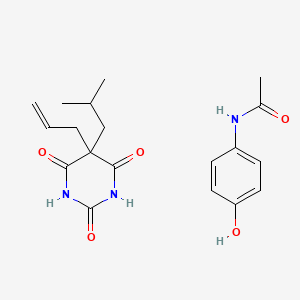
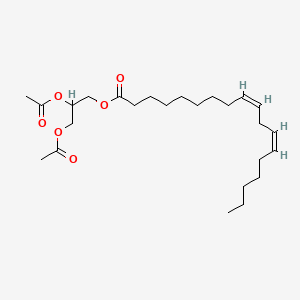
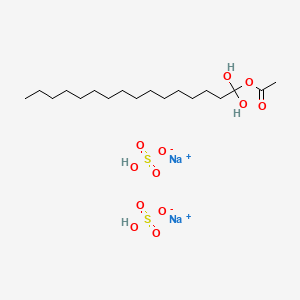
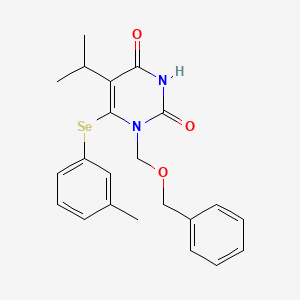
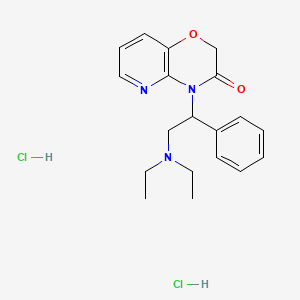

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


